

Spectroscopic Profile of Rutacridone: A Technical Guide

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Compound of Interest

Compound Name: Rutacridone

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This technical guide provides a comprehensive overview of the spectroscopic data for the acridone alkaloid, **Rutacridone**. The information is compiled to assist in the identification, characterization, and further investigation of this natural product. While a complete, publicly available, and fully assigned experimental dataset for **Rutacridone** is not readily accessible, this guide presents the known fundamental data and expected spectroscopic characteristics based on the analysis of acridone alkaloids in general.

Core Properties of Rutacridone

Rutacridone is a naturally occurring acridone alkaloid that has been the subject of interest in phytochemical and pharmacological research. Below are its fundamental molecular properties.

Property	Value
Molecular Formula	C ₁₉ H ₁₇ NO ₃
Molecular Weight	307.34 g/mol
Exact Mass	307.120843 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules like **Rutacridone**. The following tables outline the expected chemical shifts for ^1H and ^{13}C NMR. These are based on general values for acridone alkaloids and the specific structural features of **Rutacridone**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Note: The following are predicted values and should be confirmed with experimental data.

Expected ^1H NMR Chemical Shifts

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic Protons	6.0 - 8.5	m, d, t	The acridone core contains several aromatic protons whose specific shifts are influenced by their position and substitution. ^{[2][3]}
N-CH ₃	~ 3.7	s	The N-methyl group typically appears as a singlet in this region. ^[2]
O-CH ₃	~ 3.9	s	Methoxy group protons will appear as a singlet.
Vinylic Protons	4.5 - 6.5	m	Protons on the double bond of the dihydrofuran ring.
Aliphatic Protons	1.5 - 3.5	m	Protons on the saturated carbons of the dihydrofuran ring and the isopropyl group.
-OH	Variable	br s	The chemical shift of the hydroxyl proton is concentration and solvent dependent.

Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (δ , ppm)	Notes
C=O (Acridone)	170 - 185	The carbonyl carbon of the acridone core. [1]
Aromatic Carbons	100 - 160	Carbons of the fused aromatic rings. [1] [8]
Olefinic Carbons	110 - 150	Carbons of the C=C double bond in the dihydrofuran moiety.
C-O	50 - 80	Carbons attached to oxygen in the ether and alcohol functionalities.
N-CH ₃	~ 30 - 40	The N-methyl carbon.
Aliphatic Carbons	20 - 50	Carbons of the isopropyl group and the saturated part of the dihydrofuran ring.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **Rutacridone**, the following data would be expected.

Parameter	Expected Value	Notes
Molecular Ion [M] ⁺	m/z 307	Corresponding to the exact mass of Rutacridone.
[M+H] ⁺	m/z 308	The protonated molecule, commonly observed in soft ionization techniques like ESI. [9]
[M+Na] ⁺	m/z 330	The sodium adduct, also common in ESI-MS. [10]

Expected Fragmentation Patterns

The fragmentation of acridone alkaloids is influenced by the substituents and the core structure.^{[9][11][12][13][14]} For **Rutacridone**, fragmentation would likely involve:

- Loss of a methyl group (-15 Da): From the N-methyl or the isopropyl group.
- Loss of the isopropyl group (-43 Da): A common fragmentation for molecules containing this moiety.
- Retro-Diels-Alder (RDA) reaction: Of the dihydrofuran ring, leading to characteristic fragments.^{[9][12]}
- Cleavage of the ether linkage.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Rutacridone**, based on standard procedures for natural products.^{[15][16][17][18][19][20][21][22][23]}

NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **Rutacridone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
 - The choice of solvent is critical to avoid signal overlap with the analyte.^[15]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Analyses are typically performed on a 300, 400, 500, or 600 MHz NMR spectrometer.^[10]
 - Acquire a standard ¹H NMR spectrum.

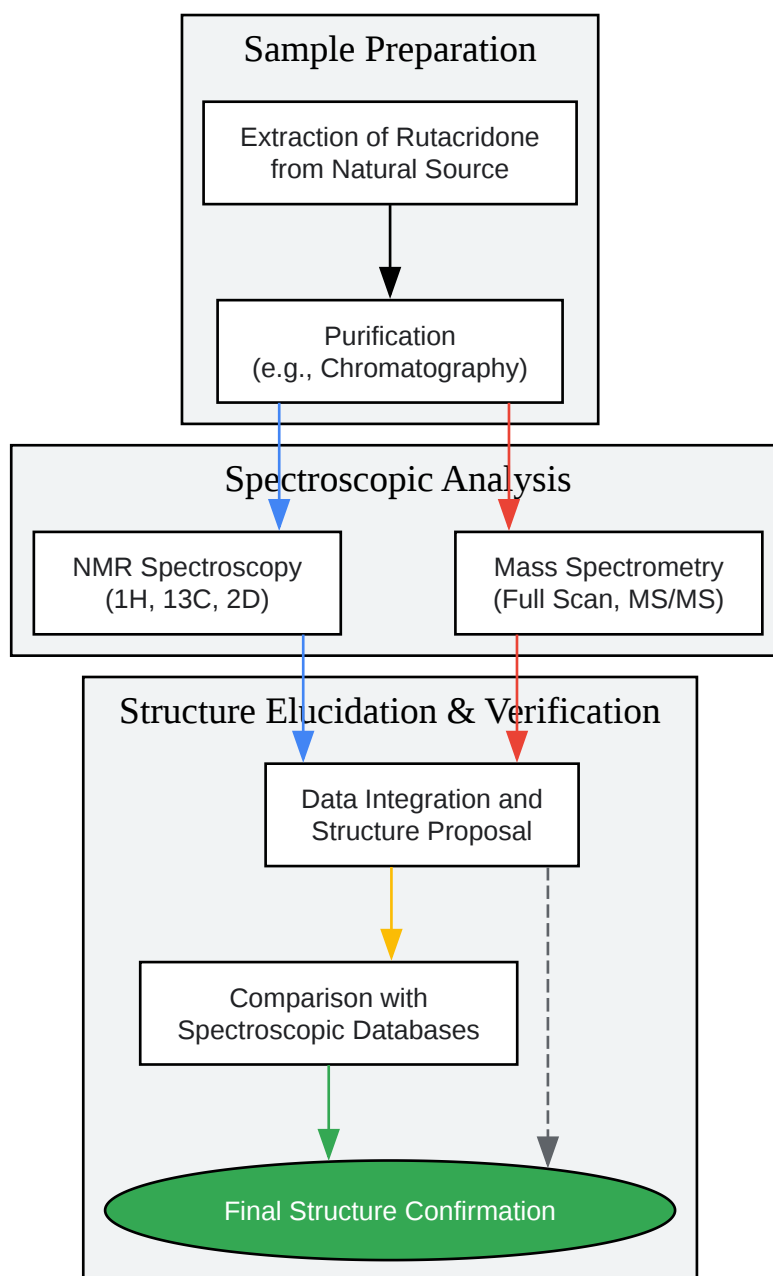
- Acquire a ^{13}C NMR spectrum.
- To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **Rutacridone** (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).[\[17\]](#)
 - Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[\[9\]](#)[\[16\]](#)
 - Acquire a full scan mass spectrum to determine the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.[\[9\]](#)[\[12\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like **Rutacridone**.



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Workflow for the Spectroscopic Analysis of **Rutacridone**.

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